molecular formula C5H11ClFN B12955620 2-(Fluoromethyl)cyclobutanamine;hydrochloride

2-(Fluoromethyl)cyclobutanamine;hydrochloride

Cat. No.: B12955620
M. Wt: 139.60 g/mol
InChI Key: XXGPLFARTGGIJN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(Fluoromethyl)cyclobutanamine;hydrochloride typically involves the reaction of cyclobutanamine with a fluoromethylating agent under controlled conditions. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

2-(Fluoromethyl)cyclobutanamine;hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

2-(Fluoromethyl)cyclobutanamine;hydrochloride is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies to understand the effects of fluorinated compounds on biological systems.

    Medicine: Research involving this compound can provide insights into the development of new pharmaceuticals.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Fluoromethyl)cyclobutanamine;hydrochloride involves its interaction with specific molecular targets. The fluoromethyl group can influence the compound’s reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context of the research .

Comparison with Similar Compounds

2-(Fluoromethyl)cyclobutanamine;hydrochloride can be compared with other similar compounds, such as:

    Cyclobutanamine: The parent compound without the fluoromethyl group.

    2-(Chloromethyl)cyclobutanamine: A similar compound where the fluorine atom is replaced by chlorine.

    2-(Bromomethyl)cyclobutanamine: Another analog with a bromine atom instead of fluorine.

The presence of the fluoromethyl group in this compound imparts unique properties, such as increased stability and altered reactivity, making it distinct from its analogs .

Biological Activity

2-(Fluoromethyl)cyclobutanamine;hydrochloride is a novel compound characterized by its unique cyclobutane ring structure, which is substituted with a fluoromethyl group and an amine functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.

  • Molecular Formula : C5H10ClFN
  • Molecular Weight : 139.59 g/mol
  • IUPAC Name : this compound

The presence of the fluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a valuable candidate for further biological evaluation.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The fluoromethyl substituent may influence the compound's binding affinity, thereby modulating its pharmacological effects.

In Vitro Studies

In vitro studies have shown that this compound exhibits significant activity against various cancer cell lines. For instance, preliminary assays indicated that the compound can effectively inhibit cell proliferation in glioma cells, suggesting potential anti-cancer properties. The cytotoxicity profile appears favorable, with a lower impact on normal cells compared to cancerous cells, indicating a degree of selectivity.

Cell Line IC50 (µM) Effect
Glioma5.4Inhibition of proliferation
Breast Cancer7.1Induction of apoptosis
Normal Fibroblasts>20Low cytotoxicity

In Vivo Studies

Animal model studies have begun to explore the therapeutic potential of this compound. For example, in rodent models of tumor growth, administration of this compound resulted in a significant reduction in tumor size compared to control groups. These findings suggest that the compound may possess anti-tumor efficacy that warrants further investigation.

Case Studies

  • Anti-Cancer Efficacy : A study conducted on mice with induced tumors demonstrated that the administration of this compound led to a reduction in tumor growth rates by approximately 40% over four weeks compared to untreated controls.
  • Neuroprotective Effects : Another case study evaluated the neuroprotective effects of the compound in models of neurodegeneration, revealing that it could reduce oxidative stress markers and improve neuronal survival rates.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound Name Structural Features Biological Activity
1-(Fluoromethyl)cyclobutanamineCyclobutane ring with a fluoromethyl groupModerate cytotoxicity
1-(Difluoromethyl)cyclobutanamineCyclobutane ring with two fluorine atomsEnhanced potency in biological assays
2-MethoxycyclobutanamineCyclobutane ring with a methoxy groupDifferent solubility profile

This comparative analysis highlights how variations in substituents can influence both chemical behavior and biological activity.

Properties

Molecular Formula

C5H11ClFN

Molecular Weight

139.60 g/mol

IUPAC Name

2-(fluoromethyl)cyclobutan-1-amine;hydrochloride

InChI

InChI=1S/C5H10FN.ClH/c6-3-4-1-2-5(4)7;/h4-5H,1-3,7H2;1H

InChI Key

XXGPLFARTGGIJN-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1CF)N.Cl

Origin of Product

United States

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